(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid
Overview
Description
(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid is a long-chain fatty acid with three hydroxyl groups and a double bond at the 12th position. This compound is known for its biological significance and is often studied in the context of lipid metabolism and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid typically involves the hydroxylation of octadecenoic acid derivatives. One common method is the epoxidation of octadecenoic acid followed by hydrolysis to introduce the hydroxyl groups at the 9th, 10th, and 11th positions . The reaction conditions often include the use of peracids for epoxidation and acidic or basic hydrolysis conditions to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation of fatty acids. This method is advantageous due to its specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Acid chlorides and alcohols are often used to form esters and ethers, respectively.
Major Products
Oxidation: Formation of 9,10,11-triketooctadec-12-enoic acid.
Reduction: Formation of 9,10,11-trihydroxyoctadecanoic acid.
Substitution: Formation of various esters and ethers depending on the substituents used.
Scientific Research Applications
(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid has several scientific research applications:
Chemistry: Studied for its reactivity and potential as a building block for complex molecules.
Biology: Investigated for its role in lipid signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of specialized lipids and as an intermediate in the synthesis of bioactive compounds
Mechanism of Action
The mechanism of action of (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid involves its interaction with lipid signaling pathways. It can act as a ligand for specific receptors, modulating cellular responses such as inflammation and apoptosis. The hydroxyl groups and the double bond play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
(9S,10R,11R,12Z,15Z)-9,10,11-Trihydroxy-12,15-octadecadienoic acid: Similar structure but with an additional double bond at the 15th position.
9,10,11-Trihydroxyoctadecanoic acid: Lacks the double bond at the 12th position.
Uniqueness
(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid is unique due to its specific stereochemistry and the presence of a double bond, which significantly influences its biological activity and reactivity compared to its analogs .
Properties
IUPAC Name |
(9S,10S,11R)-9,10,11-trihydroxyoctadec-12-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O5/c1-2-3-4-6-9-12-15(19)18(23)16(20)13-10-7-5-8-11-14-17(21)22/h9,12,15-16,18-20,23H,2-8,10-11,13-14H2,1H3,(H,21,22)/t15-,16+,18-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGVFGJXFVIYSM-SOLBZPMBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(C(C(CCCCCCCC(=O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC=C[C@H]([C@H]([C@H](CCCCCCCC(=O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855489 | |
Record name | (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339186-36-6 | |
Record name | (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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